
2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, also known as TFEI, is a heterocyclic compound that has a wide range of scientific research applications. TFEI has been used in various fields such as organic synthesis, medicinal chemistry, and drug discovery due to its unique properties.
Wirkmechanismus
2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% has been found to have a number of interesting mechanisms of action. It has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. 2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% has also been found to act as an inhibitor of the enzyme thymidylate synthase (TYMS), which is involved in the synthesis of thymidine. In addition, 2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% has been found to act as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of monoamine neurotransmitters.
Biochemical and Physiological Effects
2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. In addition, 2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% has been found to possess antioxidant, antifungal, and antimicrobial properties. It has also been found to possess anti-cancer activity, as well as the ability to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% has a number of advantages and limitations for lab experiments. One of the major advantages of using 2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% is that it is a highly versatile compound, which can be used in a variety of scientific research applications. In addition, 2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% is relatively easy to synthesize using a number of methods. However, one of the major limitations of using 2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% is that it is a relatively expensive compound, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for 2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% research. One potential direction is to further explore its anti-cancer activity, as well as its ability to modulate the immune system. Another potential direction is to explore its potential as a therapeutic agent, as well as its potential to be used in the development of new drugs. In addition, further research into its mechanisms of action, as well as its biochemical and physiological effects, could lead to a better understanding of its potential applications. Finally, further research into its synthesis methods could lead to the development of more efficient and cost-effective methods of producing 2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97%.
Synthesemethoden
2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% can be synthesized using a number of methods, such as the Wittig-Knorr reaction, the Grignard reaction, and the Ugi reaction. The Wittig-Knorr reaction is a two-step process that involves the formation of an oxaphosphetane intermediate and its subsequent reaction with an electrophile. The Grignard reaction is a one-step process that involves the nucleophilic addition of a Grignard reagent to an aldehyde or ketone. The Ugi reaction is a one-step process that involves the condensation of an aldehyde, a carboxylic acid, and an amine to form an isoindole. All of these methods can be used to synthesize 2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% in high yields.
Wissenschaftliche Forschungsanwendungen
2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% has been used in a number of scientific research applications. It has been used as a building block in organic synthesis, as a ligand in medicinal chemistry, and as a scaffold in drug discovery. 2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% has also been used as a catalyst in the synthesis of various compounds, such as amides, esters, and amino acids. In addition, 2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% has been used as a fluorescent probe for imaging and sensing.
Eigenschaften
IUPAC Name |
2-[2-(trifluoromethylsulfanyl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2S/c12-11(13,14)18-6-5-15-9(16)7-3-1-2-4-8(7)10(15)17/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMBJIXDYDMSKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

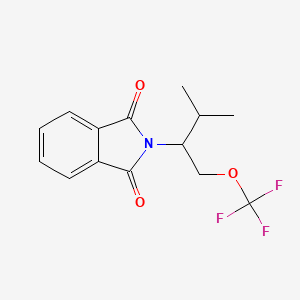
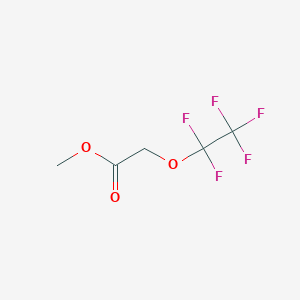
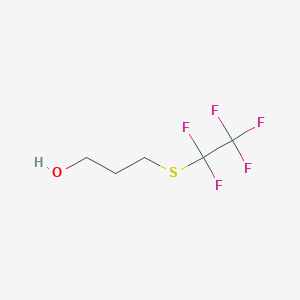
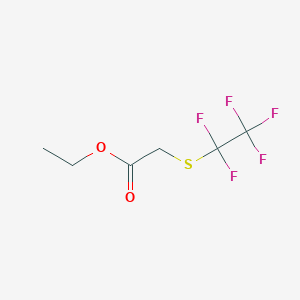
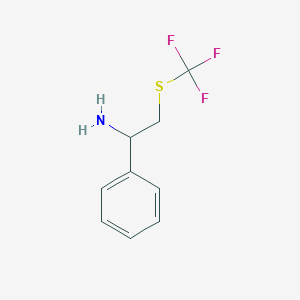
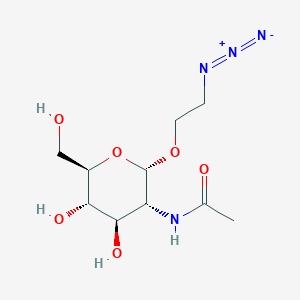
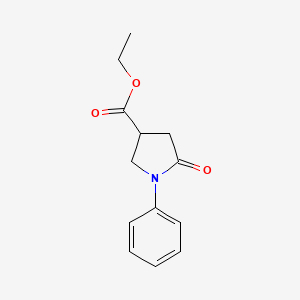
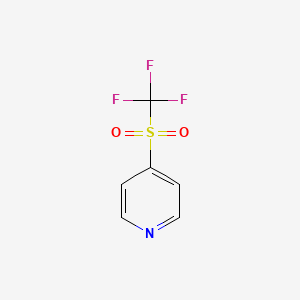
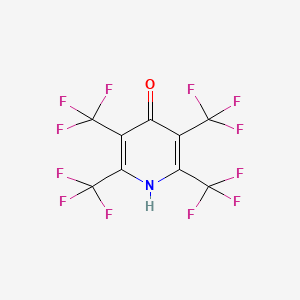
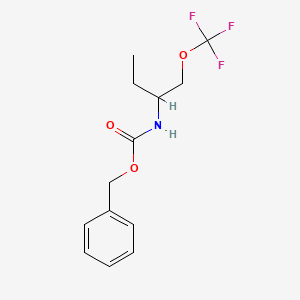
![2-[1-(Trifluoromethoxy)methyl]propyl-isoindole-1,3-dione, 97%](/img/structure/B6351512.png)
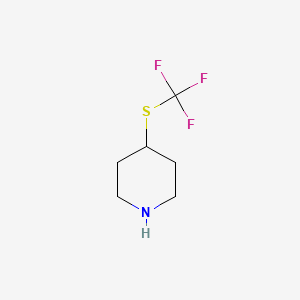
![7-Methoxy-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B6351529.png)
